Carbonyl-iron

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

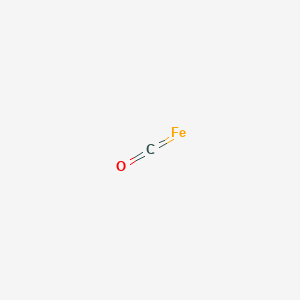

Molecular Formula |

CFeO |

|---|---|

Molecular Weight |

83.85 g/mol |

InChI |

InChI=1S/CO.Fe/c1-2; |

InChI Key |

SVMGVNXXUVNGRK-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)=[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Carbonyl Iron Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of carbonyl iron nanoparticles (CIPs). Carbonyl iron, a highly pure form of iron, is produced by the chemical decomposition of iron pentacarbonyl. When synthesized at the nanoscale, these particles exhibit unique magnetic properties that make them highly valuable in various biomedical applications, including drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy. This document details the most common synthesis methodologies, provides step-by-step experimental protocols, and outlines the key characterization techniques used to ensure the quality and efficacy of these nanoparticles.

Synthesis of Carbonyl Iron Nanoparticles

The synthesis of carbonyl iron nanoparticles can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and magnetic properties. The most prevalent methods are thermal decomposition, chemical reduction, and sonochemical decomposition.

Thermal Decomposition

Thermal decomposition of iron carbonyl precursors, particularly iron pentacarbonyl (Fe(CO)₅), is a widely used method for producing well-defined, monodisperse iron nanoparticles.[1][2][3] This "heat-up" procedure involves the decomposition of the precursor in a high-boiling point solvent in the presence of stabilizing agents.[3]

Materials:

-

Iron pentacarbonyl (Fe(CO)₅)

-

1-octadecene (B91540) (ODE)

-

Oleic acid (OA)

-

Argon gas

Procedure:

-

In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, combine 1-octadecene and oleic acid.

-

Degas the mixture by bubbling with argon for 30 minutes at room temperature.

-

Heat the mixture to 100°C under a continuous argon flow.

-

Inject a specific volume of iron pentacarbonyl into the hot solvent mixture.[1]

-

Raise the temperature to the desired reflux temperature (e.g., 180°C) and maintain for a specified duration (e.g., 1-2 hours) to allow for nanoparticle growth.[4]

-

Cool the reaction mixture to room temperature.

-

Add ethanol to the solution to precipitate the synthesized iron nanoparticles.

-

Separate the nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with ethanol to remove any unreacted precursors and byproducts.

-

Dry the purified nanoparticles under vacuum.

Chemical Reduction

Chemical reduction involves the reduction of an iron salt precursor (e.g., ferric chloride, FeCl₃) using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an aqueous or organic solvent.[5][6] This method is often preferred for its simplicity and cost-effectiveness.[7]

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Deionized water

Procedure:

-

Prepare a solution of ferric chloride hexahydrate in a mixture of ethanol and deionized water.[8]

-

Prepare a fresh solution of sodium borohydride in deionized water.

-

Under vigorous stirring, add the sodium borohydride solution dropwise to the ferric chloride solution. A black precipitate of iron nanoparticles will form immediately.[7]

-

Continue stirring for a designated period (e.g., 20-30 minutes) to ensure complete reaction.

-

Collect the black precipitate using a strong magnet or by centrifugation.

-

Wash the nanoparticles several times with deionized water and then with ethanol to remove residual ions and byproducts.

-

Dry the purified nanoparticles in a vacuum oven at a low temperature (e.g., 50°C).[8]

Sonochemical Decomposition

Sonochemical synthesis utilizes high-intensity ultrasound to create acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures.[9] This energy can decompose iron carbonyl precursors to form nanoparticles. This method can be performed at or near room temperature.

Materials:

-

Iron pentacarbonyl (Fe(CO)₅)

-

Ammonia (B1221849) (NH₃) gas

-

Hydrogen (H₂) gas

Procedure:

-

Place a solution of iron pentacarbonyl in decane in a sonication vessel.

-

Cool the vessel to approximately 0°C.

-

Bubble a mixture of ammonia and hydrogen gas (e.g., 3.5:1 molar ratio) through the solution.[10]

-

Apply high-intensity ultrasonic irradiation to the solution for a specified duration (e.g., 4 hours).[11]

-

The resulting product will be an amorphous powder.

-

Collect the powder by filtration or centrifugation.

-

Wash the nanoparticles with a suitable solvent (e.g., decane) to remove any unreacted precursor.

-

Dry the nanoparticles under an inert atmosphere.

Characterization of Carbonyl Iron Nanoparticles

Thorough characterization is essential to determine the physical and chemical properties of the synthesized nanoparticles, which in turn dictate their performance in various applications.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure and phase purity of the nanoparticles. For carbonyl iron, the expected crystal structure is body-centered cubic (bcc) α-iron. The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[12][13]

Key XRD Peaks for bcc-Iron:

| 2θ (°) (for Cu Kα radiation) | Miller Indices (hkl) |

| ~44.7 | (110) |

| ~65.0 | (200) |

| ~82.3 | (211) |

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and size distribution of the nanoparticles. SEM provides information about the surface topography of the particles and their agglomeration state, while TEM offers higher resolution images to determine the size and shape of individual nanoparticles.

Vibrating Sample Magnetometry (VSM)

VSM is used to measure the magnetic properties of the nanoparticles by analyzing their hysteresis loop.[14] Key parameters obtained from the VSM data include:

-

Saturation Magnetization (Ms): The maximum magnetic moment of the material when all magnetic domains are aligned with the external magnetic field.

-

Remanent Magnetization (Mr): The magnetization remaining after the external magnetic field is removed.

-

Coercivity (Hc): The intensity of the reverse magnetic field required to reduce the magnetization to zero.

Superparamagnetic nanoparticles, which are ideal for many biomedical applications, exhibit high saturation magnetization and near-zero coercivity and remanence at room temperature.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles. For uncoated carbonyl iron particles, the FTIR spectrum is typically flat with minimal peaks. However, if capping agents or surfactants like oleic acid are used during synthesis, characteristic peaks corresponding to their functional groups will be observed. For instance, the presence of oleic acid can be confirmed by peaks corresponding to C-H and C=O stretching vibrations.

Quantitative Data Summary

The properties of carbonyl iron nanoparticles are highly dependent on the synthesis method and parameters. The following tables summarize typical data obtained from the characterization of CIPs.

Table 1: Particle Size of Carbonyl Iron Nanoparticles Synthesized by Different Methods

| Synthesis Method | Precursor | Typical Particle Size (nm) | Reference |

| Thermal Decomposition | Fe(CO)₅ | 2 - 30 | [15] |

| Chemical Reduction | FeCl₃ | 6 - 110 | [6] |

| Sonochemical Decomposition | Fe(CO)₅ | ~10 | [11] |

Table 2: Magnetic Properties of Carbonyl Iron Nanoparticles

| Synthesis Method | Saturation Magnetization (emu/g) | Coercivity (Oe) | Reference |

| Thermal Decomposition | 102 - 150 | Varies | [4] |

| Chemical Reduction | Varies with size | Varies | [6] |

| Sonochemical Decomposition | ~170 | ~190 | [11] |

Logical Relationships in Synthesis and Characterization

The synthesis and characterization of carbonyl iron nanoparticles follow a logical workflow, where the choice of synthesis parameters directly influences the resulting nanoparticle properties, which are then verified through various characterization techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facile Organometallic Synthesis of Fe-Based Nanomaterials by Hot Injection Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chalcogen.ro [chalcogen.ro]

- 8. statperson.com [statperson.com]

- 9. hcpmanida.com [hcpmanida.com]

- 10. Sonochemical synthesis of iron nitride nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. VSM - MSU Magnetic Nanostructures | Montana State University [physics.montana.edu]

- 15. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core: A Technical Guide to the Fundamental Magnetic Properties of Carbonyl Iron Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl Iron Powder (CIP) is a high-purity, spherical iron powder produced by the thermal decomposition of iron pentacarbonyl.[1][2][3] Its unique microstructure, characterized by an "onion-skin" layered arrangement of iron crystallites, imparts a distinctive set of soft magnetic properties.[1] These properties, including high saturation magnetization, low coercivity, and high magnetic permeability, make CIP an invaluable material in a diverse range of applications, from electromagnetic interference (EMI) shielding and inductor cores in electronics to contrast agents in magnetic resonance imaging (MRI) and magnetically targeted drug delivery systems in the pharmaceutical and biomedical fields.[2][4] This in-depth technical guide provides a comprehensive overview of the core magnetic properties of carbonyl iron powder, details the experimental protocols for their characterization, and presents key quantitative data to aid researchers and professionals in leveraging this versatile material.

Fundamental Magnetic Properties: A Quantitative Overview

The magnetic behavior of carbonyl iron powder is dictated by several key parameters. These properties are influenced by factors such as particle size, purity, and the presence of insulating coatings.[5][6] The following tables summarize the typical range of these magnetic properties for various grades of carbonyl iron powder.

| Magnetic Property | Typical Value Range | Unit | Significance in Applications |

| Saturation Magnetization (Ms) | 170 - 215 | emu/g | Determines the maximum magnetic moment a material can achieve. High Ms is crucial for applications requiring strong magnetic response, such as MRI contrast agents and magnetic separation. |

| Coercivity (Hc) | 1 - 20 | Oe | Represents the resistance of a magnetic material to demagnetization. Low coercivity is a hallmark of soft magnetic materials, desirable for applications requiring rapid switching of magnetization, such as in inductors and transformers. |

| Initial Permeability (μi) | 10 - 100 | - | Indicates the material's ability to support the formation of a magnetic field within itself in response to an applied external magnetic field. High initial permeability is essential for efficient EMI shielding and high-performance inductors. |

| Remanence (Mr) | Low | emu/g | The magnetization remaining after the external magnetic field is removed. For soft magnetic materials like CIP, a low remanence is desirable to minimize residual magnetism. |

Table 1: Key Magnetic Properties of Carbonyl Iron Powder

| Grade Type | Average Particle Size (D50) (µm) | Apparent Density (g/cm³) | Saturation Magnetization (emu/g) | Coercivity (Oe) |

| Standard Grade | 3.0 - 5.0 | 2.8 - 3.5 | ~195 | < 10 |

| Fine Grade | 1.0 - 3.0 | 2.5 - 3.2 | ~185 | 10 - 15 |

| Coated Grade | 3.0 - 5.0 | 2.8 - 3.5 | Slightly lower than uncoated | ~10 |

Table 2: Typical Properties of Different Grades of Carbonyl Iron Powder

Experimental Protocols for Magnetic Characterization

Accurate and reproducible characterization of the magnetic properties of carbonyl iron powder is essential for its effective application. The following sections detail the standard experimental protocols for measuring key magnetic parameters.

Vibrating Sample Magnetometry (VSM)

VSM is a highly sensitive technique used to measure the magnetic properties of a material as a function of an applied magnetic field and temperature.[7][8] It is the primary method for determining saturation magnetization, coercivity, and remanence from a material's hysteresis loop.[7]

Experimental Workflow for VSM

References

- 1. News - All-rounder in the Field of Materials- Carbonyl Iron Powder [hruimetal.com]

- 2. nanorh.com [nanorh.com]

- 3. americancarbonyl.com [americancarbonyl.com]

- 4. mdpi.com [mdpi.com]

- 5. Soft Magnetic Powders - Sizen Limited [sizenpwd.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. stanfordmagnets.com [stanfordmagnets.com]

- 8. media.neliti.com [media.neliti.com]

A Technical Guide to the Crystal Structure Analysis of Carbonyl Iron Particles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl iron particles (CIPs) are a unique class of materials synthesized by the thermal decomposition of iron pentacarbonyl.[1] This process yields highly pure iron (typically >97.5%) in the form of fine, spherical microparticles.[2][3] Their exceptional magnetic properties, including high magnetic permeability and low coercivity, make them invaluable in a wide range of applications, from magnetic cores in electronics to magnetorheological fluids and pharmaceutical formulations.[1][2] A thorough understanding of the crystal structure of CIPs is paramount as it directly influences their physical and chemical properties, and ultimately their performance in various applications.

This technical guide provides an in-depth overview of the methods used for the crystal structure analysis of carbonyl iron particles, with a focus on X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with these materials.

Crystal Structure of Carbonyl Iron Particles

The primary crystalline phase of carbonyl iron particles is body-centered cubic (BCC) α-iron.[3][4] This is the stable form of iron at room temperature. The spherical morphology of CIPs is a result of the gas-phase synthesis method.[5]

A key characteristic of many commercial CIPs is their "onion-type" internal structure.[6][7] This layered morphology arises from the inclusion of impurities, primarily carbon, nitrogen, and oxygen, during the manufacturing process.[2] These impurities can exist as distinct phases, such as iron carbides and nitrides, or as solid solutions within the iron matrix, forming concentric shells within the particle.[6][7] This complex internal structure can significantly impact the material's magnetic and mechanical properties.

Experimental Protocols for Crystal Structure Analysis

A combination of analytical techniques is typically employed to fully characterize the crystal structure and morphology of carbonyl iron particles.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure, identifying phases, and quantifying microstructural parameters like crystallite size and lattice strain.

2.1.1 Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data. The goal is to present a flat, randomly oriented powder sample to the X-ray beam.

-

Grinding: If the CIPs are agglomerated, gentle grinding with a mortar and pestle may be necessary to break up the clumps.

-

Mounting: The fine powder is then typically mounted in a sample holder. A common method is to back-fill a shallow well in the holder and level the surface with a flat edge, such as a glass slide, to ensure it is flush with the holder's surface.

2.1.2 Instrumentation and Data Acquisition

A powder diffractometer is used for XRD analysis. Typical experimental parameters are as follows:

| Parameter | Typical Value/Range |

| X-ray Source | Copper (Cu Kα, λ = 1.5406 Å) |

| Operating Voltage | 40-45 kV |

| Operating Current | 40 mA |

| Scan Type | Continuous or step scan |

| 2θ Scan Range | 20° - 90° or wider |

| Step Size | 0.01° - 0.03° |

| Dwell Time/Scan Speed | 1-4 seconds per step or 0.03°/s |

2.1.3 Data Analysis

-

Phase Identification: The resulting diffraction pattern is compared to a database, such as the International Centre for Diffraction Data (ICDD), to identify the crystalline phases present. For CIPs, the primary peaks will correspond to the BCC structure of α-Fe.

-

Lattice Parameter Determination: The precise positions of the diffraction peaks can be used to calculate the lattice parameter of the α-Fe phase.

-

Crystallite Size Calculation (Scherrer Equation): The broadening of the diffraction peaks is inversely proportional to the size of the coherently scattering domains (crystallites). The Scherrer equation is commonly used for this estimation:[8]

D = (K * λ) / (β * cos(θ))

Where:

-

Rietveld Refinement: For a more detailed analysis, the Rietveld method can be employed.[10][11] This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of various structural parameters, including lattice parameters, atomic positions, site occupancies, and quantitative phase analysis.[10][11]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology, size, and surface features of the carbonyl iron particles.

2.2.1 Sample Preparation

-

Dispersion: A small amount of the CIP powder is dispersed onto a conductive adhesive tab mounted on an SEM stub.[12] To achieve a monolayer of particles and avoid agglomeration, a gentle "flick" of a powder-coated cotton swab over the stub or the use of a particle disperser can be effective.[12]

-

Coating: To enhance conductivity and prevent charging effects from the electron beam, the sample is typically coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.[13]

2.2.2 Instrumentation and Imaging

| Parameter | Typical Value/Range |

| Accelerating Voltage | 2 - 15 kV |

| Probe Current | Variable, adjusted for optimal image quality |

| Working Distance | 10 - 15 mm |

| Magnification | 150x to over 10,000x |

The SEM analysis provides information on the sphericity, surface smoothness, and size distribution of the particles.[14]

Transmission Electron Microscopy (TEM)

TEM allows for the investigation of the internal structure of the carbonyl iron particles at a much higher resolution than SEM.

2.2.1 Sample Preparation

-

Dispersion: The CIPs are typically dispersed in a suitable solvent (e.g., ethanol, isopropanol) and sonicated to break up agglomerates.[15]

-

Grid Deposition: A drop of the suspension is then placed onto a TEM grid (often a copper grid with a thin carbon support film) and the solvent is allowed to evaporate.[15][16]

2.2.2 Instrumentation and Imaging

TEM analysis can reveal the "onion-type" layered structure, the presence of different phases within a single particle, and the crystalline nature of the core.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the crystal structure analysis of carbonyl iron particles.

Table 1: Crystallographic Data for α-Iron (BCC)

| Parameter | Value | Reference |

| Crystal System | Cubic | [3] |

| Bravais Lattice | Body-Centered | [3] |

| Space Group | Im-3m | [3] |

| Lattice Parameter (a) | ~2.86 - 2.88 Å | [17][18] |

Table 2: Typical Microstructural Parameters of Carbonyl Iron Particles

| Parameter | Typical Value/Range |

| Particle Size (Diameter) | 1 - 10 µm |

| Crystallite Size | 10 - 50 nm |

| Purity (Iron content) | > 97.5% |

Visualizations

Experimental Workflow for Crystal Structure Analysis

Caption: Experimental workflow for the crystal structure analysis of carbonyl iron particles.

Schematic of the "Onion-Type" Structure of a Carbonyl Iron Particle

Caption: Diagram of the layered "onion-type" structure of a carbonyl iron particle.

Conclusion

The crystal structure analysis of carbonyl iron particles is a critical step in understanding and optimizing their performance in various applications. A multi-technique approach, primarily utilizing X-ray diffraction, scanning electron microscopy, and transmission electron microscopy, provides a comprehensive picture of the material's properties, from its fundamental crystal lattice to its particle morphology and complex internal structure. The detailed experimental protocols and data interpretation methods outlined in this guide serve as a valuable resource for researchers and professionals in the field, enabling accurate and reproducible characterization of these important materials.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Carbonyl iron - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The crystal structures of carbonyl iron powder – revised using<i>in situ</i>synchrotron XRPD [ouci.dntb.gov.ua]

- 8. Scherrer equation - Wikipedia [en.wikipedia.org]

- 9. Crystallite Size Estimation [crystalimpact.com]

- 10. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 11. MyScope [myscope.training]

- 12. nanoscience.com [nanoscience.com]

- 13. osti.gov [osti.gov]

- 14. Surface morphology analysis using SEM- PowderTechnology info [powdertechnology.info]

- 15. m.youtube.com [m.youtube.com]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. New insights on the dynamics of the γ-Fe/α-Fe phase-transition inside iron-filled carbon nanotubes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03144K [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of Carbonyl Iron Powders

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspect of thermal stability in various grades of carbonyl iron powders (CIPs). Understanding how these materials behave at elevated temperatures is paramount for applications ranging from high-frequency electronics and electromagnetic interference (EMI) shielding to catalysts and pharmaceutical formulations. This document provides a comprehensive overview of the factors influencing thermal stability, methods for its characterization, and a comparative analysis of different CIP grades based on available data.

Introduction to Carbonyl Iron Powders and Thermal Stability

Carbonyl iron powder is a high-purity form of iron, typically exceeding 97.5%, produced by the thermal decomposition of iron pentacarbonyl (Fe(CO)₅).[1] This process yields fine, spherical microparticles with unique magnetic properties.[1] CIPs are broadly categorized into "hard" and "soft" grades. Hard grades retain the characteristic "onion-skin" shell structure from the decomposition process, containing small amounts of carbon, nitrogen, and oxygen, which contribute to their mechanical hardness.[2] Soft grades are produced by annealing the hard grades in a hydrogen atmosphere, which removes these impurities and results in a polycrystalline structure with excellent compaction properties.[2]

However, the high reactivity of iron makes CIPs susceptible to oxidation at elevated temperatures, generally starting around 200°C in the presence of oxygen.[3] This oxidation leads to the formation of iron oxides on the particle surface, which can drastically alter the material's magnetic and electrical properties, including a significant decrease in saturation magnetization and an increase in coercivity.[3][4] For applications requiring stable performance at high temperatures, enhancing the thermal stability of CIPs is a critical challenge. This is often achieved through the application of inorganic coatings, such as silica (B1680970) (SiO₂), which act as a protective barrier against oxidation.[3][5]

Experimental Protocols for Thermal Analysis

Assessing the thermal stability of carbonyl iron powders involves a suite of analytical techniques designed to measure changes in mass, heat flow, and magnetic properties as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of oxidation and quantify mass changes due to oxidation or decomposition of coatings.

Methodology:

-

A small, precisely weighed sample of the carbonyl iron powder (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

The crucible is loaded into a TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 800°C).

-

A controlled atmosphere is maintained throughout the experiment, typically flowing air or a specific oxygen concentration to study oxidation, or an inert gas like nitrogen to study decomposition without oxidation.

-

The mass of the sample is continuously monitored as a function of temperature. An increase in mass indicates an oxidation reaction.

-

The data is plotted as mass change (%) versus temperature. The onset of oxidation is often determined by the temperature at which a significant and continuous mass gain begins.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures at which exothermic (heat-releasing) or endothermic (heat-absorbing) events occur, such as oxidation, phase transitions, or the decomposition of coatings.

Methodology:

-

A small amount of the CIP sample is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC furnace.

-

The furnace heats both pans at a controlled, linear rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Exothermic events, like oxidation, appear as peaks in the heat flow signal. Endothermic events, such as melting or some decomposition processes, appear as troughs.

-

The resulting DSC curve plots heat flow against temperature, providing a thermal fingerprint of the material's stability.

Temperature-Dependent Magnetic Property Measurement

Objective: To evaluate the change in key magnetic parameters, such as saturation magnetization (Ms) and coercivity (Hc), as a function of temperature.

Methodology:

-

The carbonyl iron powder is typically consolidated into a sample of known geometry, often by pressing it into a pellet with a binder.

-

The sample is placed in a vibrating sample magnetometer (VSM) equipped with a high-temperature furnace.

-

A magnetic hysteresis loop (M-H loop) is measured at room temperature to establish baseline magnetic properties.

-

The sample is then heated to a series of set temperatures in a controlled atmosphere.

-

At each temperature, a new M-H loop is measured.

-

From each loop, the saturation magnetization and coercivity are determined.

-

The data is then plotted to show the trend of these magnetic properties with increasing temperature, revealing the extent of thermal degradation of magnetic performance.

Comparative Data on Thermal Stability

The following tables summarize quantitative data on the thermal stability of different carbonyl iron grades, compiled from various sources. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

| Carbonyl Iron Grade | Coating | Annealing Temperature (°C) | Atmosphere | Change in Saturation Magnetization (Ms) | Change in Coercivity (Hc) | Reference |

| Uncoated CIP | None | 300 | Air | Decreased from 201.5 to 112.5 emu/g | Increased from 7.5 to 180 Oe | [3] |

| Silica-Coated CIP | SiO₂ | 220 | Air | Slight decrease | Not specified | [3] |

| Silica-Coated CIP | SiO₂ | 250 | Air | Slight decrease | Not specified | [3] |

| Silica-Coated CIP | SiO₂ | 300 | Air | Noticeable decrease | Increased | [3] |

| Ti-Compound Coated CIP | TiO₂-OH | Not Annealed | N/A | Oxidation onset increased from 369.8°C to 437.1°C | N/A | [6] |

| Carbonyl Iron Type | Coating | Key Thermal Stability Feature | Reference |

| Hard Grades (e.g., EW) | SiO₂ | Onion-like structure is more stable to high-temperature oxidation. | [7] |

| Soft Grades (e.g., SL) | None | Processed (reduced) grades can have a temperature-stabilizing effect in composites. | [7] |

| Insulated Grades (e.g., SQ-HT, SW-S) | Proprietary | Optimized for mid- to high-temperature stability. | [8] |

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for thermal analysis and the cause-and-effect relationships in the thermal degradation of carbonyl iron.

References

- 1. researchgate.net [researchgate.net]

- 2. pe1abr.nl [pe1abr.nl]

- 3. A Study on the Static Magnetic and Electromagnetic Properties of Silica-Coated Carbonyl Iron Powder after Heat Treatment for Improving Thermal Stability [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. electronics-electric.basf.com [electronics-electric.basf.com]

An In-depth Technical Guide on the Physicochemical Properties of Micron-Sized Carbonyl Iron Spheres

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the fundamental physicochemical properties of micron-sized carbonyl iron spheres, with a special emphasis on their relevance in biomedical and drug delivery applications. Detailed experimental protocols for characterization are provided, alongside quantitative data and visual representations of key processes.

Introduction

Micron-sized carbonyl iron spheres are a unique class of materials characterized by their high purity, spherical morphology, and exceptional magnetic properties.[1][2] Produced through the thermal decomposition of iron pentacarbonyl, these particles typically range in size from sub-micron to 10 micrometers.[1][2] Their distinct "onionskin" structure, composed of concentric layers of iron with traces of carbon, oxygen, and nitrogen, contributes to their unique electromagnetic characteristics.[2] These properties make them highly valuable in a range of applications, from electromagnetic interference (EMI) shielding and radar-absorbing materials to their burgeoning use in the biomedical field, particularly in targeted drug delivery and as contrast agents in magnetic resonance imaging (MRI).[3][4] For drug development professionals, understanding the surface chemistry, biocompatibility, and magnetic responsiveness of these particles is paramount for designing effective and safe therapeutic systems.

Synthesis and Morphology

Carbonyl iron powder is synthesized by the chemical decomposition of iron pentacarbonyl (Fe(CO)₅).[2] This process yields highly pure, uniform gray microscopic spheres of elemental iron.[2] The key impurities are typically carbon, oxygen, and nitrogen, which are responsible for the characteristic onionskin-like internal structure.[2]

The morphology of these particles is predominantly spherical, a feature that allows for tight packing and predictable flow characteristics.[1] The particle size distribution is a critical parameter that influences many of their application-relevant properties.

Visualization of the Synthesis Process

The synthesis of carbonyl iron spheres from iron pentacarbonyl is a well-defined chemical process that can be visualized as a straightforward workflow.

Caption: Workflow for the synthesis of carbonyl iron spheres.

Physicochemical Properties

The utility of micron-sized carbonyl iron spheres in various applications is dictated by their unique combination of physical, chemical, and magnetic properties.

Physical Properties

The key physical properties are summarized in the table below.

| Property | Typical Value(s) | Source(s) |

| Appearance | Gray to black powder | [2][4] |

| Morphology | Spherical | [1][2] |

| Particle Size (Diameter) | Submicron to 10 µm (specific grades vary, e.g., 4-8 µm) | [2][4] |

| Density | Bulk density: 2.2 - 3.2 g/cm³; Particle density: ~7.8 g/cm³ | [4] |

Chemical Properties

The chemical composition and surface chemistry are critical, especially for biomedical applications.

| Property | Description | Source(s) |

| Purity | High purity iron. Standard "S" grades are ~97.5% Fe, while higher purity "R" grades can be >99.5% Fe.[5] | [5] |

| Composition | Primarily elemental iron with trace amounts of carbon, oxygen, and nitrogen.[2] | [2] |

| Surface Chemistry | Typically possesses a native oxide layer. The surface can be functionalized with various coatings (e.g., silica (B1680970), polymers) to enhance biocompatibility and dispersibility.[6][7] | [6][7] |

| Biocompatibility | Uncoated particles may exhibit some toxicity, but biocompatibility can be significantly improved with appropriate surface coatings like gelatin or ethylcellulose.[8] | [8] |

Magnetic and Electromagnetic Properties

The magnetic and electromagnetic characteristics of carbonyl iron spheres are central to many of their applications.

| Property | Description | Source(s) |

| Magnetic Behavior | Soft magnetic material with high magnetic saturation and permeability.[6][9] | [6][9] |

| Saturation Magnetization | High saturation magnetization is a key feature, contributing to a strong response to external magnetic fields.[9] | [9] |

| Coercivity | Low coercivity, meaning they are easily magnetized and demagnetized.[3] | [3] |

| Remanence | Low remnant magnetization.[10] | [10] |

| Electromagnetic Properties | Excellent microwave absorption and EMI shielding capabilities over a broad frequency range, making them suitable for radar-absorbing materials.[1][11] Their magnetic loss properties are a key factor.[11] | [1][11] |

Experimental Protocols for Characterization

Accurate and reproducible characterization of carbonyl iron spheres is essential for their effective application. The following sections detail the methodologies for key analytical techniques.

Particle Size and Morphology Analysis

4.1.1. Laser Diffraction for Particle Size Distribution

-

Principle: This technique measures the angular distribution of scattered light from a laser beam passing through a dispersed sample. The angle of diffraction is inversely proportional to the particle size.[7][12]

-

Methodology:

-

Sample Preparation (Wet Dispersion): A small amount of the carbonyl iron powder is dispersed in a suitable liquid medium (e.g., deionized water or isopropanol). A surfactant may be added to prevent agglomeration. The dispersion is typically sonicated to ensure individual particles are measured.

-

Instrument Setup: The laser diffraction instrument is configured according to the manufacturer's instructions. The appropriate optical model (e.g., Fraunhofer or Mie theory) is selected. For iron particles, the Mie theory is generally more accurate as it accounts for the optical properties of the material.

-

Measurement: The prepared dispersion is circulated through the measurement cell. The instrument records the scattering pattern, and the software calculates the particle size distribution.

-

Data Analysis: The results are typically reported as a volume-based distribution, with key parameters including the mean particle size (e.g., D[6][11]) and percentile values (e.g., Dv10, Dv50, Dv90).

-

4.1.2. Scanning Electron Microscopy (SEM) for Morphology

-

Principle: SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution and depth of field.

-

Methodology:

-

Sample Mounting: A small amount of the carbonyl iron powder is carefully dispersed onto a conductive adhesive tab (e.g., carbon tape) mounted on an SEM stub.

-

Coating (if necessary): While carbonyl iron is conductive, a thin coating of a conductive material like gold or carbon may be applied using a sputter coater to enhance image quality, especially for high-resolution imaging.[2]

-

Imaging: The sample is loaded into the SEM chamber and a vacuum is created. The electron beam is generated and focused on the sample. The accelerating voltage, spot size, and working distance are optimized to achieve clear images of the particles.[6]

-

Image Analysis: The acquired images are used to visually assess the sphericity, surface texture, and degree of agglomeration of the particles. Image analysis software can also be used to measure the diameters of a statistically significant number of particles to generate a size distribution.

-

Surface and Compositional Analysis

4.2.1. X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

-

Principle: XPS is a surface-sensitive technique that analyzes the elemental composition and chemical states of the top 1-10 nm of a material's surface by measuring the kinetic energy of photoelectrons ejected by X-ray irradiation.[3]

-

Methodology:

-

Sample Preparation: The carbonyl iron powder is mounted on a sample holder, often by pressing it into a clean indium foil or using a non-reactive adhesive tape.

-

Analysis: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic X-ray source irradiates the sample.

-

Data Acquisition: Survey scans are first performed to identify all elements present on the surface. High-resolution scans are then acquired for specific elements of interest, such as iron (Fe 2p) and oxygen (O 1s).

-

Data Interpretation: The binding energies of the detected photoelectrons are used to identify the elements and their oxidation states. For iron, analysis of the Fe 2p peak shape and position can distinguish between metallic iron (Fe⁰), ferrous iron (Fe²⁺), and ferric iron (Fe³⁺), providing information about the native oxide layer.[3][13]

-

4.2.2. Thermogravimetric Analysis (TGA) for Coating Quantification

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is particularly useful for determining the amount of organic or polymeric coatings on inorganic particles.[8][14]

-

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the coated carbonyl iron powder (typically 5-20 mg) is placed in a TGA crucible (e.g., alumina).[11]

-

Instrument Setup: The TGA is programmed with a specific temperature ramp (e.g., heating from room temperature to 800°C at a rate of 10°C/min). The analysis is usually performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the iron core.[4]

-

Measurement: The instrument heats the sample and continuously records its mass.

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The mass loss corresponding to the decomposition of the coating material is used to calculate the weight percentage of the coating on the particles.

-

Magnetic Property Measurement

4.3.1. Vibrating Sample Magnetometry (VSM)

-

Principle: VSM measures the magnetic moment of a sample by vibrating it in a uniform magnetic field. The oscillating magnetic field from the sample induces a voltage in a set of pickup coils, which is proportional to the magnetic moment.[1][15]

-

Methodology:

-

Sample Preparation: A small, known mass of the carbonyl iron powder is packed into a sample holder (e.g., a gel cap or a specialized powder holder).[16]

-

Measurement: The sample is placed in the VSM, and an external magnetic field is applied and swept through a range (e.g., from a large positive field to a large negative field and back).

-

Data Acquisition: The VSM records the magnetic moment of the sample at each applied field strength.

-

Data Analysis: The data is plotted as a hysteresis loop (magnetization vs. applied magnetic field). From this loop, key magnetic parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc) are determined.[15][16]

-

Relevance in Drug Development and Biomedical Applications

The unique properties of micron-sized carbonyl iron spheres make them attractive candidates for various biomedical applications, particularly in drug delivery.

Surface Modification for Biocompatibility and Drug Loading

For in vivo applications, the surface of carbonyl iron spheres must be modified to improve biocompatibility and provide functional groups for drug conjugation.

Caption: General workflow for surface modification and drug loading.

Common surface modification strategies include coating with silica (SiO₂) or biocompatible polymers such as polyethylene (B3416737) glycol (PEG), dextran, or gelatin.[8] These coatings not only prevent aggregation and reduce potential toxicity but also provide a scaffold for further functionalization with chemical groups that can covalently bind to drug molecules.

Magnetic Targeting in Drug Delivery

A key advantage of using carbonyl iron spheres in drug delivery is the ability to guide them to a specific target site (e.g., a tumor) using an external magnetic field. This approach can increase the local concentration of the drug, enhancing its therapeutic efficacy while minimizing systemic side effects.

Caption: Conceptual flow of magnetic drug targeting.

Biocompatibility and Safety Considerations

While elemental iron is a component of the human body, the particulate nature and potential for oxidative stress from uncoated iron particles necessitate thorough biocompatibility testing.[17] In vitro cytotoxicity assays, such as the MTT assay, are used to assess the effect of the particles on cell viability. In vivo studies are also crucial to evaluate the biodistribution, clearance, and potential long-term toxicity of these materials.[17] Surface coatings play a critical role in mitigating these risks.[8]

Conclusion

Micron-sized carbonyl iron spheres possess a unique and advantageous set of physicochemical properties that make them highly versatile materials. For researchers and professionals in drug development, their high purity, spherical morphology, and strong, tunable magnetic response offer exciting possibilities for creating advanced therapeutic systems. A thorough understanding and precise characterization of their properties, from particle size and surface chemistry to magnetic behavior and biocompatibility, are essential for harnessing their full potential in a safe and effective manner. The experimental protocols and data presented in this guide provide a foundational framework for the rigorous evaluation of these promising materials.

References

- 1. youtube.com [youtube.com]

- 2. osti.gov [osti.gov]

- 3. Application Note: Analysis of Iron Oxidation States by XPS [mccrone.com]

- 4. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. measurlabs.com [measurlabs.com]

- 8. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis: Version 2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ASTM E3340-22 Standard Guide for Development of Laser Diffraction Particle Size Analysis Methods for Powder Materials [goldapp.com.cn]

- 10. magnetism.eu [magnetism.eu]

- 11. epfl.ch [epfl.ch]

- 12. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]

- 13. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Iron [xpsfitting.com]

- 14. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 15. measurlabs.com [measurlabs.com]

- 16. VSM/Vibrating Sample Magnetometry – Innovation-el [innovation-el.net]

- 17. Evaluation of iron oxide nanoparticle biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Purity Levels of Carbonyl Iron: Grade S vs. Grade R

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity levels, chemical composition, and production methodologies of two principal grades of carbonyl iron powder: Grade S and Grade R. Understanding the distinctions between these grades is critical for applications where high purity is paramount, such as in pharmaceutical formulations, advanced electronics, and specialized chemical catalysis.

Introduction to Carbonyl Iron

Carbonyl iron powder (CIP) is a unique form of elemental iron characterized by its high purity and fine, spherical particle morphology. It is produced through the thermal decomposition of iron pentacarbonyl (Fe(CO)₅), a process that yields iron particles with minimal impurities compared to those produced by conventional atomization or reduction methods.[1] The two primary families of carbonyl iron are Grade S (standard) and Grade R (reduced).

Grade S is the direct product of the iron pentacarbonyl decomposition process. It is characterized by an "onion-skin" layered structure resulting from the deposition of iron atoms and contains small amounts of carbon, oxygen, and nitrogen.[1]

Grade R , a higher purity variant, is derived from Grade S through a subsequent hydrogen reduction process. This additional step effectively removes most of the residual carbon and nitrogen, resulting in a softer, more ductile powder.[1]

Comparative Analysis of Purity Levels

The defining difference between Grade S and Grade R carbonyl iron lies in their elemental composition, specifically the concentration of iron and the levels of key impurities. The hydrogen reduction process applied to Grade R powders significantly enhances its purity.

Table 1: Elemental Composition of Carbonyl Iron Grades

| Grade | Iron (Fe) Content (%) | Carbon (C) Content (%) | Nitrogen (N) Content (%) | Oxygen (O) Content (%) |

| Grade S | min. 97.8 | 0.75 – 0.90 | 0.65 – 0.90 | 0.15 – 0.40 |

| Grade R | min. 99.5 | max. 0.05 | max. 0.01 | 0.10 – 0.25 |

Data sourced from BASF product specifications for representative grades.[2][3]

Production and Purification Workflow

The manufacturing process for carbonyl iron is a multi-step procedure designed to achieve high levels of purity and specific particle characteristics. The divergence in the production path for Grade S and Grade R occurs after the initial decomposition.

Production of Grade S Carbonyl Iron

Caption: Production Workflow for Grade S Carbonyl Iron.

Refinement to Grade R Carbonyl Iron

Caption: Hydrogen Reduction Process for Grade R Carbonyl Iron.

Experimental Protocols for Purity Determination

The quantification of elemental impurities in carbonyl iron is performed using standardized analytical techniques. The American Society for Testing and Materials (ASTM) has established comprehensive methods for these analyses.

Determination of Carbon and Sulfur

The concentration of carbon and sulfur is typically determined using the Combustion-Infrared Absorption Method , as outlined in ASTM E1019 .[4][5][6][7]

-

Principle: A sample of the iron powder is combusted in a high-frequency induction furnace in the presence of a pure oxygen stream. Carbon in the sample is oxidized to carbon dioxide (CO₂) and potentially some carbon monoxide (CO), while sulfur is oxidized to sulfur dioxide (SO₂).[8][9]

-

Methodology:

-

A pre-weighed sample (typically around 1 gram) is placed in a ceramic crucible with an accelerator (e.g., tungsten).

-

The crucible is heated in an induction furnace to temperatures exceeding 1150°C in a pure oxygen environment.

-

The gaseous combustion products are passed through a series of filters and driers.

-

The gases then enter non-dispersive infrared (NDIR) cells. CO₂ and SO₂ absorb infrared energy at specific wavelengths. The amount of absorption is proportional to the concentration of each gas.[9]

-

For a total carbon measurement, any CO is passed through a catalytic converter to oxidize it to CO₂ before it reaches the detector.

-

-

Instrumentation: A LECO CS series analyzer or a similar instrument is commonly used for this analysis.[8][9][10]

Determination of Oxygen and Nitrogen

The concentrations of oxygen and nitrogen are determined using the Inert Gas Fusion Method , also detailed in ASTM E1019 .[4][5][6][7]

-

Principle: The iron powder sample is fused in a graphite (B72142) crucible at very high temperatures in an inert gas atmosphere (typically helium or argon). Oxygen in the sample reacts with the graphite crucible to form carbon monoxide (CO). Nitrogen is released as molecular nitrogen (N₂).[11][12]

-

Methodology:

-

A pre-weighed sample is introduced into a high-purity graphite crucible within the furnace.

-

The furnace rapidly heats the crucible and sample to temperatures around 3000°C.

-

A stream of inert gas carries the liberated CO and N₂ out of the furnace.

-

The gas stream passes through a series of reagents and filters to remove dust and other potential interferences.

-

Oxygen Detection: The CO is typically passed through a non-dispersive infrared (NDIR) cell for quantification. In some instruments, the CO is first oxidized to CO₂ and then measured.[11]

-

Nitrogen Detection: The concentration of N₂ is measured using a thermal conductivity (TC) detector. The thermal conductivity of the gas stream changes based on the concentration of nitrogen, and this change is compared to that of the pure carrier gas.[11]

-

-

Instrumentation: A LECO ONH series determinator or a similar instrument is standard for this analysis.[11]

Impact of Purity on Material Properties and Applications

The difference in purity between Grade S and Grade R carbonyl iron has a direct impact on their physical and electromagnetic properties, making them suitable for different applications.

Table 2: Comparison of Physical and Electromagnetic Properties

| Property | Grade S (Standard) | Grade R (Reduced) |

| Hardness | Mechanically hard due to interstitial C and N | Mechanically soft, lower durometer hardness |

| Compressibility | Lower | Higher, excellent for powder metallurgy applications |

| Magnetic Permeability | High, stable at high frequencies | Higher initial permeability |

| Core Losses | Low, onion-skin structure reduces eddy currents | Lower at some frequencies due to higher purity |

| Sintering Activity | Good | Excellent |

Applications Driven by Purity:

-

Grade S: The inherent hardness and layered structure of Grade S make it ideal for applications requiring abrasion resistance and low eddy current losses at high frequencies. Common uses include:

-

Metal Injection Molding (MIM)

-

Diamond tool manufacturing

-

Microwave and radar absorption materials

-

-

Grade R: The high purity and softness of Grade R are critical in applications where magnetic performance and chemical reactivity are key. These include:

-

Pharmaceuticals: As a high-purity iron source for dietary supplements to treat iron deficiency.

-

High-Performance Inductive Electronic Components: The high purity leads to superior magnetic properties for use in inductors and transformers.[5]

-

Chemical Catalysis: The high surface area and reactivity are beneficial in various chemical synthesis processes.

-

Conclusion

The selection between Grade S and Grade R carbonyl iron is fundamentally a choice driven by the specific requirements of the application. Grade S offers a balance of purity and hardness suitable for many industrial processes. In contrast, Grade R, through the additional hydrogen reduction step, achieves a significantly higher level of purity, making it the material of choice for sensitive applications in the pharmaceutical, electronics, and advanced materials sectors where minimal impurity content is a critical performance parameter. The rigorous analytical methods outlined in standards such as ASTM E1019 ensure that these purity levels can be accurately and reliably verified, providing confidence for researchers and developers in their material selection.

References

- 1. americancarbonyl.com [americancarbonyl.com]

- 2. electronics-electric.basf.com [electronics-electric.basf.com]

- 3. scribd.com [scribd.com]

- 4. store.astm.org [store.astm.org]

- 5. matestlabs.com [matestlabs.com]

- 6. msitesting.com [msitesting.com]

- 7. scribd.com [scribd.com]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. LECO Carbon & Sulphur Determination - LMATS [lmats.com.au]

- 10. testmetals.com [testmetals.com]

- 11. ptspl.com [ptspl.com]

- 12. Oxygen, Nitrogen and Hydrogen Analysis of Inorganic Samples [eltra.com]

Initial Investigations into the Biocompatibility of Carbonyl Iron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl iron powder (CIP), a high-purity form of elemental iron, is increasingly being investigated for various biomedical applications, including drug delivery, magnetic resonance imaging (MRI) contrast enhancement, and hyperthermia cancer therapy. Its unique magnetic properties and small particle size make it an attractive candidate for these advanced therapeutic and diagnostic strategies. However, a thorough understanding of its biocompatibility is paramount to ensure its safe and effective clinical translation. This technical guide provides an in-depth overview of the initial in vitro investigations into the biocompatibility of carbonyl iron, focusing on cytotoxicity, genotoxicity, and inflammatory responses. Detailed experimental protocols and a summary of available quantitative data are presented to aid researchers in this field.

I. Cytotoxicity Assessment

The initial evaluation of a biomaterial's biocompatibility involves assessing its potential to induce cell death. In vitro cytotoxicity assays are fundamental in this primary screening. The most common methods employed are the MTT and LDH assays, which measure cell metabolic activity and membrane integrity, respectively.

Data Presentation: Cytotoxicity of Carbonyl Iron

| Cell Line | Assay | Concentration | Incubation Time | Cell Viability / Cytotoxicity | Reference |

| NIH/3T3 | MTT | Not specified | Not specified | Not cytotoxic | [1] |

| L929 | Live/Dead Imaging | 1, 5, 15 wt% | 4 days | 85 ± 8%, 87 ± 9%, 87 ± 10% viability | [2] |

| L929 | Live/Dead Imaging | 30 wt% | 4 days | 78 ± 12% viability | [2] |

Note: Data on LDH cytotoxicity for carbonyl iron is limited in the initial investigations reviewed.

Experimental Protocols

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Expose the cells to various concentrations of carbonyl iron particles suspended in the culture medium. Include untreated cells as a negative control.

-

Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

LDH Assay (Lactate Dehydrogenase)

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

-

LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

-

Calculation: Cytotoxicity is calculated as the percentage of LDH released compared to a positive control (cells lysed to release maximum LDH).

II. Genotoxicity Assessment

Genotoxicity assays are crucial for determining if a substance can cause damage to the genetic material of cells. The Comet assay, or single-cell gel electrophoresis, is a widely used method for detecting DNA strand breaks.

Data Presentation: Genotoxicity of Carbonyl Iron

Experimental Protocol: Comet Assay

The Comet assay is a sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell.

Protocol:

-

Cell Preparation: After exposure to carbonyl iron particles, harvest the cells and resuspend them in a low-melting-point agarose.

-

Slide Preparation: Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer to unwind the DNA and separate the damaged fragments from the intact DNA. Apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Image analysis software is used to quantify parameters such as percent tail DNA and Olive tail moment[5][6][7][8].

III. Inflammatory Response

Investigating the inflammatory potential of carbonyl iron is critical, as an adverse immune response can limit its biomedical applicability. The production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by immune cells like macrophages is a key indicator of an inflammatory response.

Data Presentation: Inflammatory Response to Carbonyl Iron

Specific quantitative data on the in vitro inflammatory response to carbonyl iron particles (e.g., levels of TNF-α and IL-6) were not extensively available in the initial literature reviewed. However, studies on iron-containing nanoparticles suggest that they can induce macrophages to produce a pro-inflammatory phenotype and secrete inflammatory cytokines[9][10][11][12].

Experimental Protocol: ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for quantifying the concentration of specific proteins, such as cytokines, in a sample.

Protocol:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cell line) and expose them to different concentrations of carbonyl iron particles.

-

Supernatant Collection: After a specified incubation time, collect the cell culture supernatant.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).

-

Add the collected cell supernatants to the wells. The cytokine in the supernatant will bind to the capture antibody.

-

Add a detection antibody that is also specific for the cytokine and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Add a substrate for the enzyme that will produce a colored product.

-

-

Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader.

-

Quantification: Determine the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the cytokine[13].

IV. Signaling Pathways and Cellular Uptake

Understanding the molecular mechanisms by which cells interact with and respond to carbonyl iron is essential for a comprehensive biocompatibility assessment. This includes elucidating the pathways of cellular uptake and the subsequent intracellular signaling cascades that may be activated.

Cellular Uptake Mechanisms

The internalization of nanoparticles, including carbonyl iron, into cells is a complex process that can occur through various endocytic pathways. The specific pathway utilized often depends on the particle's size, shape, and surface properties. Common endocytosis mechanisms for nanoparticles include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis[1][14][15].

Workflow for investigating cellular uptake pathways of carbonyl iron nanoparticles.

Signaling Pathways

Upon cellular uptake, carbonyl iron can influence various signaling pathways, primarily through the generation of reactive oxygen species (ROS) due to the Fenton reaction. Key pathways that may be affected include:

-

Oxidative Stress Response: Iron can catalyze the formation of highly reactive hydroxyl radicals, leading to oxidative stress. This can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response[16][17][18].

-

Inflammatory Signaling: Oxidative stress can trigger pro-inflammatory signaling cascades, such as the NF-κB pathway, leading to the expression of inflammatory cytokines[19].

-

Apoptosis (Programmed Cell Death): Sustained oxidative stress and cellular damage can induce apoptosis through the activation of caspase cascades[2][4][18][19][20][21].

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and stress responses, can also be modulated by iron-induced ROS[5][22][23][24][25][26].

Potential signaling pathways activated by carbonyl iron-induced oxidative stress.

V. Conclusion

Initial in vitro investigations suggest that carbonyl iron particles generally exhibit good biocompatibility, with studies indicating low cytotoxicity in certain cell lines. However, a comprehensive understanding of its genotoxic and inflammatory potential requires further quantitative research. The generation of reactive oxygen species upon cellular uptake of iron is a key event that can trigger a cascade of signaling pathways, including those involved in oxidative stress response, inflammation, and apoptosis. Future studies should focus on generating robust quantitative data for genotoxicity and inflammatory responses across a variety of relevant cell types. Elucidating the precise molecular mechanisms and signaling pathways activated by carbonyl iron will be crucial for its safe and effective translation into clinical applications. This technical guide provides a foundational framework for researchers to design and interpret biocompatibility studies of carbonyl iron and other iron-based nanomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. (PDF) The chemical stability and cytotoxicity of carbonyl iron particles grafted with poly(glycidyl methacrylate) and the magnetorheological activity of their suspensions (2015) | Martin Cvek | 39 Citations [scispace.com]

- 3. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02408G [pubs.rsc.org]

- 4. A Comet Assay for DNA Damage and Repair After Exposure to Carbon-Ion Beams or X-rays in Saccharomyces Cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comet Assay for DNA Damage and Repair After Exposure to Carbon-Ion Beams or X-rays in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of the tail moment of the lymphocytes to evaluate DNA damage in human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased secretion of tumor necrosis factor-alpha, interleukin-1-beta, and interleukin-6 by alveolar macrophages from patients with sarcoidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Production of tumor necrosis factor-alpha and interleukin-6 by human alveolar macrophages exposed in vitro to coal mine dust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rndsystems.com [rndsystems.com]

- 14. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tailoring Iron Oxide Nanoparticles for Efficient Cellular Internalization and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Biological Effects of Monoenergetic Carbon Ions and Their Associated Secondary Particles [frontiersin.org]

- 20. Activation of caspase pathways during iron chelator-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. dovepress.com [dovepress.com]

- 23. Effect of iron on the activation of the MAPK/ERK pathway in PC12 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Response of MAPK pathway to iron oxide nanoparticles in vitro treatment promotes osteogenic differentiation of hBMSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

"surface chemistry of as-prepared carbonyl iron powder"

An In-depth Technical Guide to the Surface Chemistry of As-Prepared Carbonyl Iron Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry of as-prepared carbonyl iron powder (CIP), a material of significant interest across various scientific and industrial fields, including electronics, materials science, and pharmaceuticals.[1][2] This document details the synthesis process, inherent surface characteristics, and the critical experimental protocols used for its characterization.

Introduction to Carbonyl Iron Powder

Carbonyl iron powder is a high-purity form of iron, distinguished by its ultra-fine, spherical microparticles, typically ranging from sub-micron to 10 microns in diameter.[1][3][4] It is produced through the thermal decomposition of iron pentacarbonyl (Fe(CO)₅), a process that yields iron with exceptional purity (typically >97.5%).[1][5] The "as-prepared" powder is not simply pure iron; its surface is a complex interface governed by the synthesis method and subsequent handling. This surface chemistry is paramount as it dictates the powder's reactivity, stability, dispersibility in various media, and ultimately its performance in applications such as magnetic cores, metal injection molding (MIM), radar-absorbing materials, and as a bioavailable source of dietary iron.[1][3]

Synthesis and Surface Formation

The unique properties of CIP are a direct result of its manufacturing process. The synthesis involves two primary stages: the formation of iron pentacarbonyl and its subsequent decomposition.

-

Formation of Iron Pentacarbonyl (Fe(CO)₅): Sponge iron is reacted with carbon monoxide (CO) under high pressure (e.g., 11.0-30.0 MPa) and elevated temperatures (150-200°C).[6] This yields liquid iron pentacarbonyl, which can be purified by distillation.[4]

-

Thermal Decomposition: The purified Fe(CO)₅ vapor is then decomposed at elevated temperatures (e.g., 250-320°C in the top zone and 370-500°C in the bottom zone of a decomposer) and controlled pressure.[7][8] This process breaks the iron-carbonyl bonds, causing elemental iron to deposit as spherical particles with an "onion-skin" layered structure.[3][7]

During decomposition, residual carbon, oxygen, and nitrogen from the carbonyl ligands and process gases become incorporated into the particle structure, primarily at the surface.[5] A crucial final step involves passivation, where the highly reactive surface of the newly formed iron particles is intentionally oxidized in a controlled manner to form a stable, thin oxide layer. This passivation is critical for preventing pyrophoric activity and ensuring the powder's stability during storage and handling.

A diagram illustrating the production workflow is provided below.

Caption: Workflow for the synthesis of Carbonyl Iron Powder (CIP).

Surface Composition and Structure

The surface of as-prepared CIP is not a simple iron interface but a complex core-shell structure. Understanding this structure is essential for predicting its chemical behavior.

-

Iron Core (α-Fe): The bulk of each particle consists of body-centered cubic (BCC) α-Fe.[9]

-

Iron Oxide Layer: A thin, passivating layer of iron oxides is present on the surface. This layer is a mixture of different oxides, including iron(II) oxide (FeO), iron(III) oxide (Fe₂O₃), and iron(II,III) oxide (Fe₃O₄).[10][11] This native oxide layer is hydrophilic and provides sites for the adsorption of other molecules.[10]

-

Impurities: The characteristic "onion-skin" structure of standard grade CIP contains layers of impurities, primarily carbon, nitrogen, and oxygen.[3] These elements are remnants of the decomposition process.

-

Adsorbed Species: Due to the hydrophilic nature of the oxide layer, water molecules from the atmosphere are readily adsorbed onto the particle surface.[10]

A visual representation of this layered structure is shown below.

Caption: Core-shell structure of an as-prepared CIP particle.

Quantitative Data Summary

The physical and chemical properties of CIP can vary based on the manufacturing grade. Standard grades (often denoted as 'S' grades) retain more impurities, while reduced grades ('R' grades) undergo an additional hydrogen reduction step to increase purity.[3]

Table 1: Typical Properties of As-Prepared Carbonyl Iron Powder

| Property | Grade 'S' (Standard) | Grade 'R' (Reduced/Soft) | Reference(s) |

| Iron (Fe) Purity | ~97.5% | >99.5% | [3][5] |

| Carbon (C) Content | ≤ 1.0 wt.% | ≤ 0.1 wt.% | [7] |

| Oxygen (O) Content | ≤ 0.5 wt.% | ≤ 0.4 wt.% | [7] |

| Nitrogen (N) Content | ≤ 1.0 wt.% | ≤ 0.1 wt.% | [7] |

| Particle Size (Avg.) | 1 - 10 µm | 2 - 10 µm | [1][7] |

| Particle Shape | Spherical | Spherical | [1][5] |

| Crystalline Structure | Onion-skin layered | Non-layered | [7] |

Table 2: Representative Surface Composition by XPS

X-ray Photoelectron Spectroscopy (XPS) reveals the elemental composition and chemical states at the particle surface (top 5-10 nm). While exact values vary, a typical analysis of as-prepared CIP would show the following.

| Element | Chemical State | Typical Binding Energy (eV) | Purpose of Analysis |

| Fe 2p | Fe⁰ (metallic) | ~707 | Confirms presence of elemental iron core. |

| Fe²⁺ (e.g., in FeO) | ~709-711 | Identifies lower oxidation state oxides. | |

| Fe³⁺ (e.g., in Fe₂O₃) | ~711-713 | Identifies higher oxidation state oxides. | |

| O 1s | Metal Oxides (O²⁻) | ~530 | Quantifies oxygen in the passivating oxide layer. |

| Hydroxides (-OH) | ~531-532 | Indicates adsorbed water or surface hydroxyl groups. | |

| C 1s | Adventitious Carbon | ~284.8 | Reference peak and indicator of surface contamination. |

| Carbonyl/Carboxylate | >286 | May indicate residual organic species. |

Experimental Protocols for Surface Characterization

A multi-technique approach is required to fully characterize the surface of CIP. The logical workflow for this analysis is presented below, followed by detailed methodologies for key techniques.

Caption: Experimental workflow for CIP surface characterization.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and oxidation states of elements on the particle surface.

-

Sample Preparation: A small amount of the "as-received" CIP is mounted onto a sample holder using double-sided conductive carbon tape. The powder is gently pressed to ensure a flat, uniform surface. To minimize atmospheric contamination, the sample is loaded into the instrument's introduction chamber and evacuated as quickly as possible.

-

Instrumentation: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

-

Data Acquisition:

-

A survey scan (0-1300 eV binding energy range) is first acquired to identify all elements present on the surface.[12]

-

High-resolution scans are then performed for the specific elements of interest (e.g., Fe 2p, O 1s, C 1s, N 1s).[12][13]

-

An argon ion gun may be used for depth profiling to analyze the composition beneath the immediate surface layer.

-

-

Data Analysis: The spectra are charge-corrected by setting the adventitious C 1s peak to a binding energy of 284.8 eV.[12] The high-resolution spectra are then fitted with component peaks (deconvolution) to identify and quantify the different chemical states of each element.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify chemical bonds and functional groups on the particle surface.

-

Sample Preparation: The KBr pellet method is commonly used. Approximately 1-2 mg of CIP is intimately mixed and ground with ~200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-